molecular formula C10H9F3OS B6333001 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-27-9

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B6333001
CAS No.: 653578-27-9
M. Wt: 234.24 g/mol
InChI Key: QCQDIABVRGFLHZ-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group and a prop-2-en-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene typically involves the reaction of 4-hydroxybenzene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the prop-2-en-1-yloxy group. The trifluoromethylsulfanyl group is introduced through a subsequent reaction with trifluoromethanesulfenyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDIABVRGFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739593
Record name 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653578-27-9
Record name 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(trifluoromethylsulfanyl)phenol (1.9 g, 10 mmol), allyl brimide (1.8 g, 15 mmol) and Cs2CO3 (6.5 g, 20 mmol) in DMF, 80 mL) was stirred for 2 hrs at 50° C. The reaction was diluted with ethyl acetate and washed with water. The organic phase was dried and concentrated to give essentially pure allyl 4-(trifluoromethylsulfanyl)phenyl ether.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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